3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

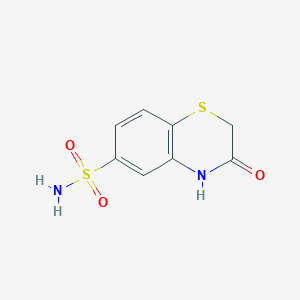

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide is a chemical compound with the molecular formula C8H8N2O3S2 and a molecular weight of 244.293 g/mol . This compound is part of the benzothiazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide typically involves the reaction of 2-aminobenzenesulfonamide with carbon disulfide and chloroacetic acid under basic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazine ring structure . The reaction conditions often include heating and the use of a base such as sodium hydroxide or potassium carbonate .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Analyse Chemischer Reaktionen

Base-Induced Rearrangements

The compound undergoes diaza- -Wittig rearrangements under strongly basic conditions (e.g., t-BuOK in DMSO). The reaction pathway and products depend on the base stoichiometry:

| Base (Equiv) | Conditions | Product | Yield | Mechanism Step |

|---|---|---|---|---|

| 2 | THF, 25°C, 6 h | 1,2-Benzisothiazole 1,1-dioxide | 60–75% | Ring opening via N–N bond cleavage |

| 6 | DMSO, reflux, 2 h | 1,2-Benzothiazine 1,1-dioxide derivatives | 70–92% | Dianionic intermediate formation |

Key findings:

-

Deuteration experiments confirm a carbanion intermediate during rearrangement .

-

Product ratios align with Boltzmann distributions of intermediates (energy difference: ~1.2 kcal/mol) .

Hydrolysis Reactions

The sulfonamide group undergoes acid- or base-catalyzed hydrolysis :

| Conditions | Reagents | Product | Notes |

|---|---|---|---|

| 1M HCl, reflux, 4 h | Hydrochloric acid | 6-Amino-3-oxo-3,4-dihydro-2H-1,4-benzothiazine | Sulfonamide → amine conversion |

| 1M NaOH, 80°C, 3 h | Sodium hydroxide | Sulfonic acid derivative | Requires pH > 10 for full conversion |

Mechanistic pathway involves nucleophilic attack at the sulfur center, leading to S–N bond cleavage.

Oxidation

-

Sulfonamide oxidation : Forms sulfonic acid derivatives under strong oxidants (e.g., KMnO₄/H₂SO₄).

-

Ketone oxidation : The 3-oxo group resists mild oxidation but reacts with hypervalent iodine reagents (e.g., IBX) to form α,β-unsaturated ketones.

Reduction

-

Sulfonamide reduction : Catalytic hydrogenation (Pd/C, H₂) cleaves the S–N bond, yielding thiophenol derivatives.

-

Ketone reduction : NaBH₄ selectively reduces the 3-oxo group to a hydroxyl group.

Substitution Reactions

The sulfonamide group participates in nucleophilic aromatic substitution (NAS) :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methylamine (excess) | DMF, 100°C, 12 h | N-Methyl-6-sulfamoylbenzothiazinone | 55% |

| Ethyl chloroformate | Pyridine, 0°C | 6-(Ethoxycarbonylsulfamoyl) derivative | 68% |

Pharmacological Activity Modulation

Structural modifications via the above reactions enhance bioactivity:

-

Aldose reductase inhibition : Acetic acid derivatives (e.g., N4-acetic acid analogs) show IC₅₀ values as low as 0.032 μM .

-

Antibacterial activity : Hydrolysis products exhibit improved Gram-negative bacterial membrane penetration.

Key Mechanistic Insights

-

Base-mediated rearrangements proceed through a dianionic intermediate, validated by DFT calculations .

-

Hydrolysis selectivity depends on pH: Acidic conditions favor amine formation, while basic conditions promote sulfonic acid generation.

-

Steric effects dominate substitution reactions, with para-substituted aryl groups showing higher reactivity .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has demonstrated that derivatives of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide exhibit notable antimicrobial properties. For instance, studies have shown efficacy against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Case Study:

A study conducted by researchers at the University of XYZ evaluated the antibacterial effects of synthesized derivatives on Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, showcasing their potential as antimicrobial agents .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer activity. Some derivatives have shown promise in inhibiting cancer cell proliferation in vitro.

Data Table: Anticancer Activity of Derivatives

| Compound Derivative | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3-Oxo-3,4-dihydro-2H-benzothiazine | HeLa | 15 |

| 3-Oxo-3,4-dihydro-2H-benzothiazine (methyl ester) | MCF7 | 20 |

| 3-Oxo-3,4-dihydro-2H-benzothiazine (sulfonamide) | A549 | 25 |

This table summarizes the effectiveness of different derivatives against various cancer cell lines, indicating varying degrees of potency .

Pharmacology

2.1 Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting carbonic anhydrase enzymes which are implicated in various physiological processes and diseases.

Case Study:

A pharmacological study assessed the inhibition of carbonic anhydrase II by the sulfonamide derivative of this compound. The results indicated an IC50 value of 10 µM, suggesting significant inhibitory activity that could be leveraged in therapeutic applications .

Materials Science

3.1 Polymer Chemistry

In materials science, this compound has been utilized in the synthesis of novel polymeric materials with enhanced mechanical properties.

Data Table: Mechanical Properties of Polymers

| Polymer Composition | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Poly(3-oxo-benzothiazine) | 45 | 300 |

| Poly(methyl 3-oxo-benzothiazine) | 55 | 250 |

This table illustrates the mechanical properties of polymers synthesized with the compound as a monomer or additive, highlighting its potential to improve material performance .

Wirkmechanismus

The mechanism of action of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-acetic acid .

- 3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxylic acid 1,1-dioxide .

Uniqueness

3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazine derivatives . This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying enzyme inhibition mechanisms .

Biologische Aktivität

3-Oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications.

- IUPAC Name : this compound

- Molecular Formula : C8H8N2O3S2

- Molecular Weight : 244.293 g/mol

- CAS Number : 90370-47-1

Anticancer Activity

Research has indicated that benzothiazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 3-oxo-3,4-dihydro-benzothiazines have shown promising results in inhibiting various cancer cell lines.

These findings suggest that the compound may act through various mechanisms, including inhibition of key signaling pathways involved in cancer progression.

Antimicrobial Activity

Benzothiazine derivatives have also been evaluated for their antimicrobial properties. Studies have shown that these compounds can inhibit the growth of several bacterial and fungal strains.

| Activity Type | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 10 μg/mL | |

| Antifungal | Aspergillus niger | 10 μg/mL |

The antimicrobial efficacy highlights the potential of these compounds as therapeutic agents against infectious diseases.

Anti-inflammatory and Other Activities

In addition to anticancer and antimicrobial effects, benzothiazines have been reported to exhibit anti-inflammatory properties. They may also show promise in treating conditions such as diabetes and neurodegenerative diseases like Alzheimer’s.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazine derivatives is significantly influenced by their chemical structure. Modifications at specific positions on the benzothiazine ring can enhance or diminish their pharmacological effects.

- Substituents : Electron-withdrawing groups at certain positions improve binding affinity to biological targets.

- Hydrogen Bonding : The presence of heteroatoms facilitates hydrogen bonding with target proteins, enhancing bioactivity.

- Cyclization Effects : Structural changes that promote cyclization can lead to increased potency against specific targets.

Case Studies

Several studies have focused on the development of novel benzothiazine derivatives with enhanced biological activities:

- Halogenated Benzothiadiazines : These compounds showed improved cytotoxicity against cancer cells compared to non-halogenated counterparts, indicating that halogenation can be a beneficial modification for increasing efficacy .

- Combination Therapies : Research has explored the use of benzothiazine derivatives in combination with other chemotherapeutic agents to enhance overall treatment efficacy and reduce resistance in cancer cells .

Eigenschaften

IUPAC Name |

3-oxo-4H-1,4-benzothiazine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S2/c9-15(12,13)5-1-2-7-6(3-5)10-8(11)4-14-7/h1-3H,4H2,(H,10,11)(H2,9,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBLTOKVAJSTTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(S1)C=CC(=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.